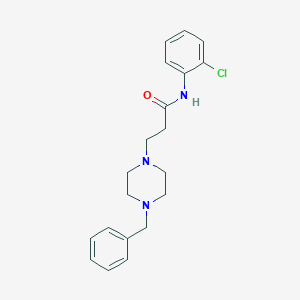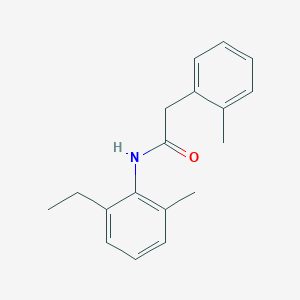
N~1~-(2-FLUOROPHENYL)-3-(1-PYRROLIDINYL)PROPANAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group and a pyrrolidinyl group attached to a propanamide backbone. Its unique structure imparts specific chemical properties that make it valuable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide typically involves the reaction of 2-fluorobenzoyl chloride with 3-(1-pyrrolidinyl)propanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
N~1~-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N~1~-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N1-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The fluorophenyl group enhances the compound’s binding affinity, while the pyrrolidinyl group contributes to its overall stability and bioavailability. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- N~1~-(2-Chlorophenyl)-3-(1-pyrrolidinyl)propanamide
- N~1~-(2-Bromophenyl)-3-(1-pyrrolidinyl)propanamide
- N~1~-(2-Methylphenyl)-3-(1-pyrrolidinyl)propanamide
Uniqueness
N~1~-(2-Fluorophenyl)-3-(1-pyrrolidinyl)propanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain targets compared to its chlorinated, brominated, or methylated analogs.
属性
分子式 |
C13H17FN2O |
|---|---|
分子量 |
236.28 g/mol |
IUPAC 名称 |
N-(2-fluorophenyl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C13H17FN2O/c14-11-5-1-2-6-12(11)15-13(17)7-10-16-8-3-4-9-16/h1-2,5-6H,3-4,7-10H2,(H,15,17) |
InChI 键 |
NZHPWVUMRGPDRO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCC(=O)NC2=CC=CC=C2F |
规范 SMILES |
C1CCN(C1)CCC(=O)NC2=CC=CC=C2F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248907.png)


![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)

![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)
![Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B248916.png)






